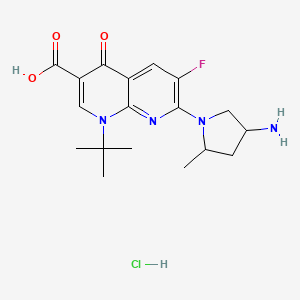
1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-7-(4-amino-2-methyl-1-pyrrolidinyl)-1-(1,1-dimethylethyl)-6-fluoro-4-oxo-, monohydrochloride, (3S-trans)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-7-(4-amino-2-methyl-1-pyrrolidinyl)-1-(1,1-dimethylethyl)-6-fluoro-4-oxo-, monohydrochloride, (3S-trans)- is a complex organic compound. It belongs to the class of naphthyridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the naphthyridine core through cyclization reactions.
- Introduction of the carboxylic acid group via oxidation or carboxylation reactions.
- Functionalization of the naphthyridine ring with the desired substituents, such as the amino group, pyrrolidinyl group, and fluoro group.
- Final purification and isolation of the compound as its monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
- Use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
- Implementation of continuous flow chemistry to improve reaction efficiency and scalability.
- Application of advanced purification techniques, such as crystallization and chromatography, to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the dihydro form to the corresponding quinone or other oxidized derivatives.
Reduction: Reduction of the carboxylic acid group to an alcohol or aldehyde.
Substitution: Nucleophilic or electrophilic substitution reactions at the naphthyridine ring or the substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles under appropriate conditions (e.g., acidic or basic).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield quinone derivatives.
- Reduction may produce alcohols or aldehydes.
- Substitution reactions may introduce new functional groups or modify existing ones.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand for studying biological processes.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate their activity.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine derivatives: Compounds with similar core structures but different substituents.
Quinolone antibiotics: Structurally related compounds with antibacterial activity.
Fluoroquinolones: A subclass of quinolones with a fluorine atom, known for their broad-spectrum antibacterial activity.
Uniqueness
This compound is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct biological activities and properties compared to other similar compounds.
Properties
CAS No. |
144043-47-0 |
|---|---|
Molecular Formula |
C18H24ClFN4O3 |
Molecular Weight |
398.9 g/mol |
IUPAC Name |
7-(4-amino-2-methylpyrrolidin-1-yl)-1-tert-butyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C18H23FN4O3.ClH/c1-9-5-10(20)7-22(9)16-13(19)6-11-14(24)12(17(25)26)8-23(15(11)21-16)18(2,3)4;/h6,8-10H,5,7,20H2,1-4H3,(H,25,26);1H |
InChI Key |
YRNPVCDSSXOUJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN1C2=C(C=C3C(=O)C(=CN(C3=N2)C(C)(C)C)C(=O)O)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



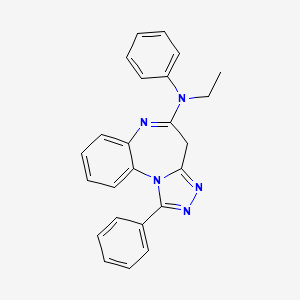
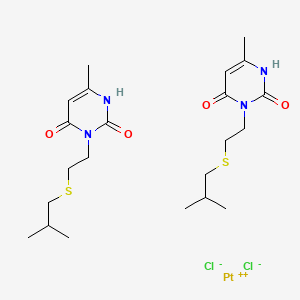
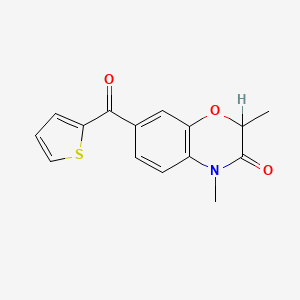

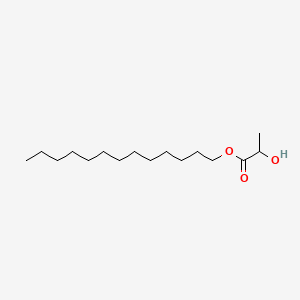

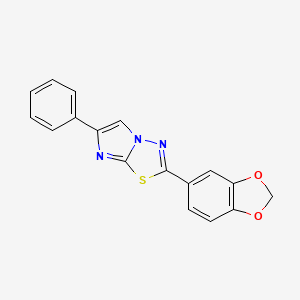


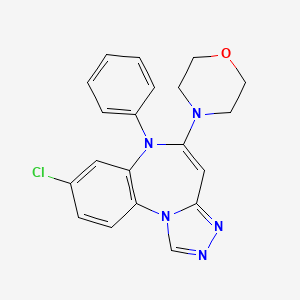

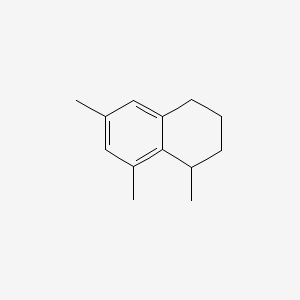
![N-(5-benzamido-26-benzoylimino-33-hydroxy-8,15,24,36,38-pentaoxo-5,43-diazaundecacyclo[23.19.0.03,23.04,20.06,19.07,16.09,14.028,44.029,42.032,41.034,39]tetratetraconta-1(25),2,4(20),6(19),7(16),9(14),10,12,17,22,27,29(42),30,32,34(39),40,43-heptadecaen-13-yl)benzamide](/img/structure/B12734727.png)
